![molecular formula C19H21ClN2O2 B2503147 2-(4-chlorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797083-52-3](/img/structure/B2503147.png)
2-(4-chlorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors like 4-chlorophenoxyacetic acid and various amines or amides. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazide formation, ring closure, and final substitution reactions . Similarly, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide is achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide . These methods provide a basis for the synthesis of the compound , suggesting that a similar approach could be employed.
Molecular Structure Analysis
The molecular structures of the compounds are characterized using spectroscopic methods such as IR, 1H-NMR, and MS. For example, the structure of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was confirmed using these techniques . The crystal structures of some derivatives, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, reveal the presence of intermolecular hydrogen bonds and halogen interactions . These findings are relevant for understanding the molecular conformation and potential interaction sites of the compound of interest.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of organic chemistry, including esterification, amide formation, and substitution reactions. The reaction conditions, such as temperature, time, and molar ratios, are optimized to achieve high yields . The reactivity of the chlorophenoxy group and the acetamide moiety is central to these syntheses, indicating that the compound would likely undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as solubility, melting points, and stability, are not explicitly discussed in the provided papers. However, the polarity and conformational preferences of similar compounds are studied using dipole moment measurements and quantum chemical calculations . These properties are crucial for understanding the behavior of the compound in biological systems and could be inferred for "2-(4-chlorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide" based on its structural analogs.
Scientific Research Applications
Antibacterial Activity
Research has identified several derivatives of chlorophenoxy acetamide, including those structurally related to "2-(4-chlorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide," showing moderate to good antibacterial activity against gram-positive and gram-negative bacteria. Synthesis and QSAR (Quantitative Structure-Activity Relationship) studies highlight the importance of substituent groups in enhancing the antibacterial efficacy of these compounds (Desai, Shah, Bhavsar, & Saxena, 2008). Further research on novel thiazolidinone and acetidinone derivatives, also sharing a core structure with the compound , supports these findings, showing their potential in fighting microbial infections (Mistry, Desai, & Intwala, 2009).
Potential as Pesticides
Derivatives of "this compound" have been characterized for their potential use as pesticides. New diffraction data for such derivatives, including N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, have been reported, underlining their significance in the development of novel pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Drug Design and Discovery
The synthesis and evaluation of novel anilidoquinoline derivatives, structurally related to "this compound," have shown significant therapeutic efficacy in treating diseases like Japanese encephalitis. These compounds exhibit antiviral and antiapoptotic effects, underscoring their potential in medicinal chemistry and drug development (Ghosh et al., 2008).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-15-8-10-18(11-9-15)24-14-19(23)21-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBXBSDENYFYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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